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Compound of Interest

Compound Name: N-Ethyl-desoxy-veratramine

Cat. No.: B15295983 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of N-Ethyl-desoxy-
veratramine is not currently available in published scientific literature. The following

information is an in-depth guide to its theorized mechanisms of action, extrapolated from

studies on the closely related parent compound, veratramine. These theories provide a

foundational framework for future research into this specific molecule.

Introduction
N-Ethyl-desoxy-veratramine is a steroidal alkaloid, a derivative of veratramine, which belongs

to the Veratrum genus of plants. While N-Ethyl-desoxy-veratramine has been identified in

plant extracts, its specific biological activities and mechanisms of action remain uninvestigated.

However, the extensive research on veratramine provides a strong basis for postulating its

potential pharmacological effects. This document summarizes the known mechanisms of

veratramine and presents them as the leading theories for the action of N-Ethyl-desoxy-
veratramine, with the caveat that the N-ethyl group may influence its potency and selectivity.

The primary theorized mechanisms of action for N-Ethyl-desoxy-veratramine, based on

veratramine studies, are:

Inhibition of the Hedgehog (Hh) Signaling Pathway: A critical pathway in embryonic

development and oncogenesis.
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Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A central regulator of cell growth,

proliferation, and survival.

Modulation of the Central Nervous System: Potentially through interaction with serotonin

pathways.

Cardiovascular Effects: Including the blockage of sodium channels.

This whitepaper will delve into the experimental evidence for each of these actions in the

context of veratramine, presenting quantitative data, experimental methodologies, and visual

representations of the key signaling pathways.

Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes, and its

aberrant activation is implicated in the development of numerous cancers. Veratramine has

been identified as a potent inhibitor of this pathway, and it is hypothesized that N-Ethyl-
desoxy-veratramine shares this activity.

Mechanism of Action
The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog,

Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of

another transmembrane protein, Smoothened (SMO). Activated SMO then initiates a

downstream signaling cascade that culminates in the activation of GLI transcription factors,

which translocate to the nucleus and induce the expression of target genes responsible for cell

proliferation and survival.

Veratramine is thought to inhibit the Hh pathway by acting on Smoothened, similar to the well-

characterized Hh inhibitor cyclopamine.[1][2][3] This inhibition prevents the downstream

activation of GLI transcription factors and subsequent gene expression.

Signaling Pathway Diagram
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Caption: Theorized inhibition of the Hedgehog signaling pathway by veratramine.

Experimental Protocols
The inhibitory activity of veratramine on the Hh pathway has been assessed using various in

vitro models. A common experimental workflow involves:
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Caption: Experimental workflow for assessing Hh pathway inhibition.

Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H358, and NCI-H1299)

and NIH/3T3 cells are commonly used.[1][4]

Treatment: Cells are treated with varying concentrations of veratramine.

Assays:

Cell Viability: Assessed using CCK-8 assays.[4]

Apoptosis and Cell Cycle: Analyzed by flow cytometry.[4]

Cell Migration: Evaluated using transwell assays.[4]

Protein Expression: Key proteins of the Hh pathway, such as Gli1, are quantified by

Western blotting.[4]

Quantitative Data
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Studies on veratramine in NSCLC cells have demonstrated a dose-dependent reduction in cell

viability and migration, along with an increase in apoptosis and cell cycle arrest.[4]

Cell Line
Veratramine

Concentration
Effect Reference

NSCLC Varies

Reduced cell viability,

increased apoptosis,

decreased migration

[4]

NIH/3T3 Not specified

Significant inhibition of

the hedgehog

signaling pathway

[1]

PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is another fundamental signaling cascade that governs cell

proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Veratramine

has been shown to inhibit this pathway, suggesting a similar potential for N-Ethyl-desoxy-
veratramine.

Mechanism of Action
The PI3K/Akt/mTOR pathway is typically activated by growth factors that bind to receptor

tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which

in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a range of

downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell

growth and survival.

Veratramine has been observed to decrease the phosphorylation levels of PI3K, Akt, and

mTOR in a concentration-dependent manner in liver cancer cells (HepG2).[5][6] This inhibition

leads to the induction of autophagic cell death.
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Caption: Theorized inhibition of the PI3K/Akt/mTOR signaling pathway by veratramine.

Experimental Protocols
The investigation of veratramine's effect on the PI3K/Akt/mTOR pathway typically involves the

following steps:
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Caption: Experimental workflow for assessing PI3K/Akt/mTOR pathway inhibition.

Cell Line: Human liver cancer cell line HepG2.[5]

Treatment: Cells are treated with veratramine at concentrations of 0, 10, 20, and 40 µM for

48 hours.[5]

Analysis:

Western Blotting: To determine the protein expression levels of total and phosphorylated

PI3K, Akt, and mTOR.[5]

qPCR: To analyze the mRNA levels of downstream target genes.[5]

Quantitative Data
In HepG2 cells, veratramine treatment resulted in a dose-dependent decrease in the

phosphorylation of PI3K, Akt, and mTOR.[5]
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Protein
Veratramine

Concentration (µM)
Observation Reference

p-PI3K 10, 20, 40
Dose-dependent

decrease
[5]

p-Akt 10, 20, 40
Dose-dependent

decrease
[5]

p-mTOR 10, 20, 40
Dose-dependent

decrease
[5]

Neuromodulatory and Cardiovascular Effects
Veratramine has also been reported to exert effects on the central nervous system and the

cardiovascular system. These actions suggest that N-Ethyl-desoxy-veratramine could have

similar properties.

Central Nervous System
Serotonin Agonist Activity: Veratramine produces an excitatory action on the central nervous

system in mice, which is associated with changes in serotonin content in the hypothalamus.

[1][7] This suggests that veratramine may act as a serotonin agonist.[1]

Cardiovascular System
Sodium Channel Blockade: Veratramine is known to antagonize the Na+ channel-gating

mechanism.[8]

Effects on Heart Rhythm: In isolated cat atrial preparations, veratramine was observed to

slow the spontaneous rate and induce a periodic rhythm.[7]

The Potential Influence of N-Alkylation
The primary structural difference between veratramine and N-Ethyl-desoxy-veratramine is the

presence of an N-ethyl group in the latter. While specific studies on the effect of N-alkylation on

veratramine's activity are lacking, general pharmacological principles suggest that this

modification could alter the molecule's properties in several ways:
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Lipophilicity: The addition of an ethyl group may increase the lipophilicity of the molecule,

potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Receptor Binding: The size and conformation of the N-ethyl group could influence the

binding affinity and selectivity of the molecule for its biological targets.

Potency: The alteration in physicochemical properties and receptor interactions could either

increase or decrease the biological potency of the compound compared to veratramine.

Conclusion and Future Directions
The available evidence on veratramine strongly suggests that N-Ethyl-desoxy-veratramine is

a promising candidate for investigation as an inhibitor of the Hedgehog and PI3K/Akt/mTOR

signaling pathways. Its potential neuromodulatory and cardiovascular effects also warrant

further exploration.

To validate these theories, direct experimental investigation of N-Ethyl-desoxy-veratramine is

essential. Future research should focus on:

In vitro assays to confirm its activity against the Hedgehog and PI3K/Akt/mTOR pathways in

relevant cancer cell lines.

Quantitative structure-activity relationship (QSAR) studies to understand the impact of the N-

ethyl group on its biological activity.

In vivo studies in animal models to assess its efficacy and safety profile.

This whitepaper provides a comprehensive theoretical framework to guide the initial stages of

research and development for N-Ethyl-desoxy-veratramine, a compound with potential

therapeutic applications that are yet to be fully elucidated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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